
Methanethioyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethioyl fluoride is an organosulfur compound with the chemical formula CHFS It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanethiol with a fluorinating agent. For example, the reaction of methanethiol with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound. Another method involves the use of tetrabutylammonium fluoride (TBAF) as a fluorinating reagent, which facilitates the nucleophilic substitution of a suitable precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize advanced fluorinating agents and specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methanethioyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonyl fluoride (CH3SO2F) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield methanethiol (CH3SH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Methanesulfonyl fluoride (CH3SO2F).
Reduction: Methanethiol (CH3SH).
Substitution: Various substituted thiocarbonyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methanethioyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Research on this compound includes its potential role in biological systems, especially in studying sulfur metabolism.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of methanethioyl fluoride involves its interaction with various molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, signal transduction pathways, and other cellular processes. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
Methanethioyl fluoride can be compared with other similar compounds, such as:
Methanethiol (CH3SH): A simpler thiol compound with a similar sulfur-containing structure but without the fluorine atom.
Methanesulfonyl fluoride (CH3SO2F): An oxidized form of this compound with a sulfonyl group (SO2) instead of a thiocarbonyl group.
Fluoromethane (CH3F): A fluorinated methane compound without the sulfur atom.
Uniqueness: this compound’s unique combination of a thiocarbonyl group and a fluorine atom gives it distinct chemical properties, such as increased reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
69700-05-6 |
|---|---|
Formule moléculaire |
CHFS |
Poids moléculaire |
64.08 g/mol |
Nom IUPAC |
methanethioyl fluoride |
InChI |
InChI=1S/CHFS/c2-1-3/h1H |
Clé InChI |
OSVFSRQDGXDPRD-UHFFFAOYSA-N |
SMILES canonique |
C(=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


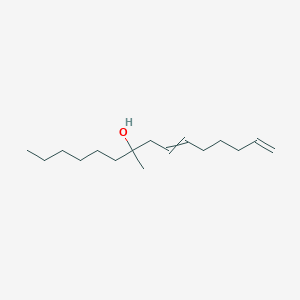
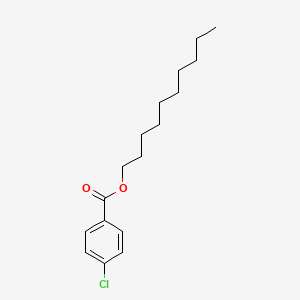
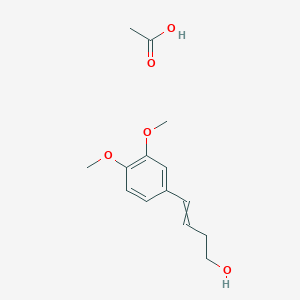
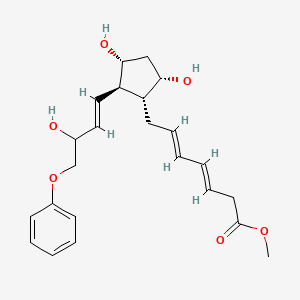
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
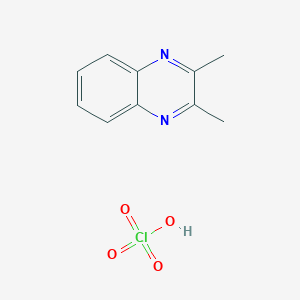

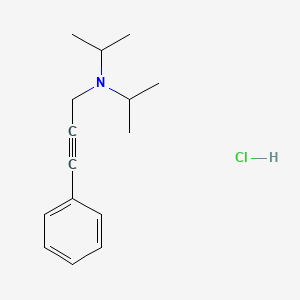
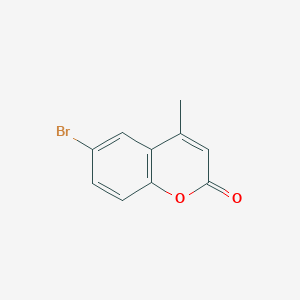

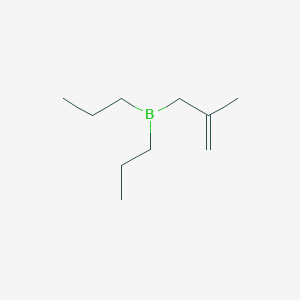
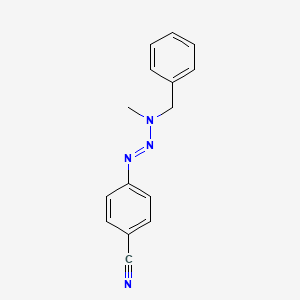
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
